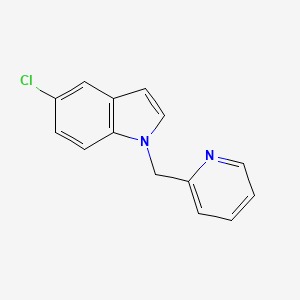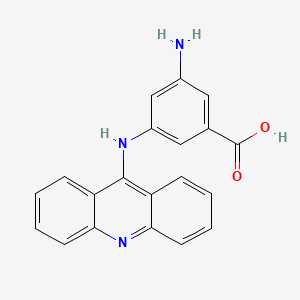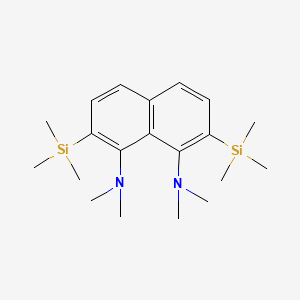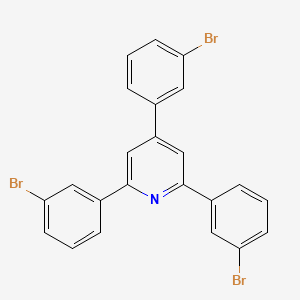
2,4,6-Tris(3-bromophenyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris(3-bromophenyl)pyridine is an organic compound that belongs to the class of triaryl pyridines It is characterized by the presence of three bromophenyl groups attached to a central pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(3-bromophenyl)pyridine can be achieved through several methods. One efficient method involves the use of commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation. In this multicomponent synthetic route, Lewis acids play a crucial role in selectively synthesizing six-membered heterocycles, including pyridines, by involving [2 + 1 + 2 + 1] or [2 + 1 + 1 + 1 + 1] annulated processes .
Industrial Production Methods
Industrial production methods for this compound typically involve solvent-free protocols using reusable heterogeneous catalysts. For example, an efficient green method involves the multicomponent reaction of acetophenones, aldehydes, and ammonium acetate using activated Fuller’s earth as an effective and reusable heterogeneous catalyst .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tris(3-bromophenyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated pyridine oxides, while reduction can produce brominated pyridine derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tris(3-bromophenyl)pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism by which 2,4,6-Tris(3-bromophenyl)pyridine exerts its effects involves interactions with molecular targets and pathways. The compound’s bromophenyl groups and pyridine ring allow it to engage in various chemical interactions, including π-stacking and hydrogen bonding. These interactions can influence the compound’s reactivity and its ability to interact with other molecules in biological and chemical systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tris(4-bromophenyl)pyridine: Similar in structure but with bromine atoms at different positions.
2,4,6-Tris(4-pyridyl)pyridine: Contains pyridyl groups instead of bromophenyl groups.
2,4,6-Tris(4-methylphenyl)pyridine: Features methyl groups instead of bromine atoms.
Uniqueness
2,4,6-Tris(3-bromophenyl)pyridine is unique due to the specific positioning of the bromine atoms on the phenyl rings, which can significantly influence its chemical reactivity and interactions compared to its analogs. This unique structure makes it a valuable compound for various applications in scientific research and industry .
Eigenschaften
Molekularformel |
C23H14Br3N |
|---|---|
Molekulargewicht |
544.1 g/mol |
IUPAC-Name |
2,4,6-tris(3-bromophenyl)pyridine |
InChI |
InChI=1S/C23H14Br3N/c24-19-7-1-4-15(10-19)18-13-22(16-5-2-8-20(25)11-16)27-23(14-18)17-6-3-9-21(26)12-17/h1-14H |
InChI-Schlüssel |
WZZINMLTYGCDGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=NC(=C2)C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 3-[[[5-(1H-pyrazol-3-yl)-3-pyridinyl]amino]methyl]-](/img/structure/B12522086.png)
![4,4'-(Benzo[c][1,2,5]selenadiazole-4,7-diyl)dianiline](/img/structure/B12522091.png)

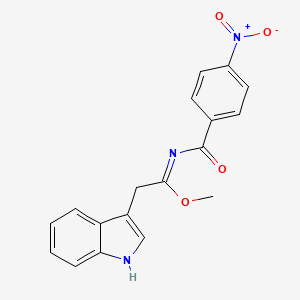

![1-Propanone, 3-[(2-methoxy-4-nitrophenyl)amino]-1,3-diphenyl-](/img/structure/B12522127.png)
![1-[9,9-Dimethyl-7-(pyren-4-yl)-9H-fluoren-2-yl]pyrene](/img/structure/B12522131.png)
![3-[(3R,4R)-1-Benzyl-3,4-dimethylpiperidin-4-yl]benzamide](/img/structure/B12522141.png)
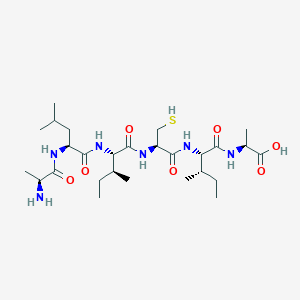
![3-(4-Ethoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12522147.png)

